molecular formula C8H9NO2 B1307873 2,6-Dimethylisonicotinic acid CAS No. 54221-93-1

2,6-Dimethylisonicotinic acid

Cat. No. B1307873
Key on ui cas rn: 54221-93-1
M. Wt: 151.16 g/mol
InChI Key: JRJLLMLYUFAZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249114B2

Procedure details

2-amino 2-cyano acetamide (1.4 g, 0.01473 mol, 1 eq) in pyridine (15 ml) is stirred for 1 h at room temperature, to this 2,6-dimethyl isonicotinyl chloride (2.5 g, 0.1473 mol, 1 eq) [prepared by stirring a mixture of 2,6-dimethyl isonicotinic acid (2.5 g, 0.0465 mol, 1 eq) in thionyl chloride (15 ml) at 85° C. for 2 hr, thionyl chloride was removed in vacuum under nitrogen] is added at 0° C. and the reaction mixture is stirred at room temperature for 14 h, after the completion of the reaction pyridine is removed under vacuum and the crude product is purified by column chromatography to afford (1.5 g) of the titled compound;
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]#[N:7])[C:3]([NH2:5])=[O:4].CC1C=C(C=C(C)N=1)CCl.[CH3:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([CH3:28])[N:27]=1)[C:22](O)=[O:23]>N1C=CC=CC=1.S(Cl)(Cl)=O>[NH2:5][C:3](=[O:4])[CH:2]([NH:1][C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:28])[N:27]=[C:19]([CH3:18])[CH:20]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC(C(=O)N)C#N
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=C(CCl)C=C(N1)C
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
15 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
thionyl chloride was removed in vacuum under nitrogen]
ADDITION
Type
ADDITION
Details
is added at 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
after the completion of the reaction pyridine
CUSTOM
Type
CUSTOM
Details
is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC(C(C#N)NC(C1=CC(=NC(=C1)C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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